Computed log P Shift Induced by ortho-Methyl Substitution on the Phenyl Ring
The ortho-methyl group on the phenyl ring of 1184267-73-9 increases computed log P (XLogP3 = −1.9) relative to the unsubstituted phenyl analog, which is predicted to have a lower log P due to the absence of the hydrophobic methyl increment [1]. In the N-alkyl-N-(substituted phenylcarbamoyl)-β-alanine series, herbicidal activity correlates parabolically with log P, with an optimum near 3.2–3.4 [2]. The log P of 1184267-73-9 is therefore distinct from both less lipophilic (unsubstituted phenyl) and more lipophilic (3,4-dichlorophenyl) analogs, positioning it at a unique point on the activity–lipophilicity parabola.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −1.9 |
| Comparator Or Baseline | Unsubstituted phenyl analog: XLogP3 ≈ −2.5 or lower (predicted); 3,4-Dichlorophenyl analog: XLogP3 > 2.0 (predicted from series QSAR) |
| Quantified Difference | Δ log P ≈ +0.6 vs. unsubstituted phenyl; Δ log P ≈ −4.0 vs. 3,4-dichlorophenyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release); QSAR context from herbicidal activity study (Takeuchi & Konnai, 1980) |
Why This Matters
Procurement of the 2-methylphenyl variant provides a log P value that is intermediate within the series, enabling finer tuning of physicochemical properties in lead optimization without synthesizing additional analogs.
- [1] PubChem. (2024). Compound Summary for CID 53532404: 3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid. National Center for Biotechnology Information. View Source
- [2] Takeuchi, Y., & Konnai, M. (1980). Structure-Activity Relationships of Herbicidal N-Substituted Phenylcarbamoyl-β-alanine Derivatives. Journal of Weed Science and Technology, 25(1), 34–41. View Source
